molecular formula C11H14O2 B8269602 Hexanoic acid, 5-(2,4-cyclopentadien-1-ylidene)- CAS No. 833447-36-2

Hexanoic acid, 5-(2,4-cyclopentadien-1-ylidene)-

Cat. No.: B8269602
CAS No.: 833447-36-2
M. Wt: 178.23 g/mol
InChI Key: CQSQZFQUGNSWJH-UHFFFAOYSA-N
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Description

Hexanoic acid, 5-(2,4-cyclopentadien-1-ylidene)-, is a structurally modified hexanoic acid derivative featuring a cyclopentadienylidene substituent at the fifth carbon of the carboxylic acid chain. The cyclopentadienylidene group may influence reactivity, solubility, and biological activity, making this compound unique among hexanoic acid derivatives.

Properties

IUPAC Name

5-cyclopenta-2,4-dien-1-ylidenehexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-9(5-4-8-11(12)13)10-6-2-3-7-10/h2-3,6-7H,4-5,8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSQZFQUGNSWJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C=CC=C1)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90479145
Record name Hexanoic acid, 5-(2,4-cyclopentadien-1-ylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90479145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

833447-36-2
Record name Hexanoic acid, 5-(2,4-cyclopentadien-1-ylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90479145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexanoic acid, 5-(2,4-cyclopentadien-1-ylidene)- typically involves the reaction of hexanoic acid derivatives with cyclopentadienylidene intermediates. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of hexanoic acid, 5-(2,4-cyclopentadien-1-ylidene)- may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and distillation to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 5-(2,4-cyclopentadien-1-ylidene)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .

Scientific Research Applications

Hexanoic acid, 5-(2,4-cyclopentadien-1-ylidene)- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects or use as a drug intermediate.

    Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which hexanoic acid, 5-(2,4-cyclopentadien-1-ylidene)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopentadienylidene group may play a role in binding to these targets, while the hexanoic acid chain can influence the compound’s solubility and transport within biological systems .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

A. Hexanoic Acid (Caproic Acid)

  • Structure : Saturated six-carbon chain (CH₃(CH₂)₄COOH).
  • Properties : Pungent, rancid odor; used in food flavoring (e.g., vanilla) and biofuels .
  • Key Differences : Lacks conjugated/aromatic systems, leading to lower reactivity in cycloaddition reactions compared to the cyclopentadienylidene derivative.

B. 5-[(3aR,4R,5R,6aS)-5-Hydroxy-4-[(1E,3S)-3-hydroxyoct-1-en-1-yl]-hexahydro-2H-cyclopenta[b]furan-2-ylidene]pentanoic Acid

  • Structure : Cyclopentadienylidene group fused with a hydroxylated furan and octenyl chain .
  • Key Differences : Increased structural complexity and polarity due to hydroxyl groups, enhancing solubility in polar solvents compared to the target compound.

C. 6-[(5Z)-5-[(2-Methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic Acid

  • Structure: Thiazolidinone ring with a methoxyphenyl substituent and hexanoic acid chain .
  • Key Differences: The thiazolidinone ring introduces sulfur and nitrogen atoms, enabling metal coordination and pharmaceutical applications, unlike the purely hydrocarbon-based cyclopentadienylidene group.

Physical and Chemical Properties

Compound Molecular Formula Key Properties References
Hexanoic acid C₆H₁₂O₂ Boiling point: 205°C; rancid odor; soluble in ethanol, ether
5-(2,4-Cyclopentadien-1-ylidene)-hexanoic acid C₁₁H₁₄O₂ (estimated) Expected higher boiling point due to conjugation; potential aromatic stability
6-[(5Z)-Thiazolidinone derivative] C₁₇H₁₉NO₄S₂ Enhanced solubility in DMSO; UV activity due to conjugated systems

Notes:

  • The cyclopentadienylidene group in the target compound likely increases thermal stability and reactivity in Diels-Alder reactions compared to saturated analogs.
  • Odor profiles may differ: Hexanoic acid has a rancid smell, while conjugated derivatives could exhibit milder or altered odors due to electronic effects .

B. Cyclopentadienylidene Derivatives

  • Coordination Chemistry: Potential ligands for metal complexes due to conjugated dienes.
  • Pharmaceuticals : Structural analogs (e.g., hydroxylated cyclopenta-furan derivatives) show bioactive properties .

C. Thiazolidinone Derivatives

  • Medical Applications : Iron chelation in polymers for treating iron overload .

Environmental and Stability Considerations

  • Hexanoic Acid: Degraded microbially in anaerobic digestion; contributes to rancid off-odors in strawberries if overproduced .
  • Cyclopentadienylidene Derivatives : May persist longer in the environment due to aromatic stability, requiring specialized degradation pathways.
  • Thiazolidinone Derivatives: Sulfur content could pose toxicity risks, necessitating controlled disposal .

Biological Activity

Hexanoic acid, 5-(2,4-cyclopentadien-1-ylidene)-, a compound characterized by its unique cyclopentadienylidene structure, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound is identified by its CAS number 833447-36-2 and features a hexanoic acid backbone with a cyclopentadienylidene moiety. Its structure contributes to its reactivity and interaction with biological systems.

Antimicrobial Properties

Research has indicated that hexanoic acid, 5-(2,4-cyclopentadien-1-ylidene)- exhibits notable antimicrobial activity. Preliminary studies have shown efficacy against various bacterial strains, suggesting its potential as an antibiotic candidate.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µM
Escherichia coli75 µM
Streptococcus agalactiae100 µM

These findings indicate that the compound could be developed into a novel antimicrobial agent, particularly effective against Gram-positive bacteria.

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, particularly in breast cancer (MDA-MB-231) cells.

  • Apoptosis Induction : Enhanced caspase-3 activity was observed, with increases ranging from 1.33 to 1.57 times at concentrations of 10 µM.
  • Cell Cycle Arrest : Significant morphological changes were noted at concentrations as low as 1 µM.

These results suggest that hexanoic acid, 5-(2,4-cyclopentadien-1-ylidene)- may modulate oxidative stress pathways and apoptosis induction, critical for its anticancer efficacy.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The functional groups present in the structure facilitate hydrogen bonding with enzymes and receptors, potentially modulating various signaling pathways associated with cell survival and death.

Potential Targets

Research into the precise molecular targets is ongoing, but preliminary findings suggest involvement in:

  • Oxidative Stress Response : Modulating oxidative stress levels within cells.
  • Apoptosis Pathways : Inducing programmed cell death in cancer cells.

Case Studies

Several studies have explored the biological effects of hexanoic acid, 5-(2,4-cyclopentadien-1-ylidene)-:

  • Antimicrobial Efficacy Study : A study demonstrated the compound's antibacterial effects against multiple strains, indicating potential utility in treating resistant infections.
  • Cancer Cell Line Evaluation : In another investigation, the compound significantly reduced viability in MDA-MB-231 cells, supporting its role as an anticancer agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of hexanoic acid, 5-(2,4-cyclopentadien-1-ylidene)-, it is beneficial to compare it with structurally related compounds:

Compound NameStructure CharacteristicsBiological Activity
Hexanoic acidStraight-chain fatty acidModerate antibacterial activity
CyclopentadieneFive-membered ring structureLimited biological activity
Other derivativesVaried functional groupsDiverse biological properties

This table illustrates how variations in structure can significantly impact biological activity and reactivity.

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